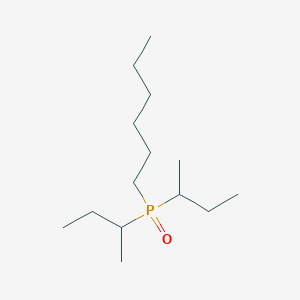

Disec-butyl-n-hexyl-phosphine oxide

説明

No information about this compound is present in the provided evidence. Typically, phosphine oxides (R₃P=O) are organophosphorus compounds with applications as ligands in catalysis, extractants in nuclear fuel processing, or flame retardants. However, without specific data, a detailed introduction cannot be synthesized from the given sources.

特性

CAS番号 |

52911-10-1 |

|---|---|

分子式 |

C14H31OP |

分子量 |

246.37 g/mol |

IUPAC名 |

1-di(butan-2-yl)phosphorylhexane |

InChI |

InChI=1S/C14H31OP/c1-6-9-10-11-12-16(15,13(4)7-2)14(5)8-3/h13-14H,6-12H2,1-5H3 |

InChIキー |

RSFUTVOECBDVJD-UHFFFAOYSA-N |

正規SMILES |

CCCCCCP(=O)(C(C)CC)C(C)CC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of tertiary phosphine oxides, including disec-butyl-n-hexyl-phosphine oxide, typically involves the oxidation of tertiary phosphines. One common method is the reaction of the corresponding tertiary phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction conditions often include mild temperatures and solvents like dichloromethane or ethanol to facilitate the oxidation process .

Industrial Production Methods

Industrial production of tertiary phosphine oxides may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of oxidizing agents and solvents can be optimized to reduce costs and environmental impact .

化学反応の分析

Types of Reactions

Disec-butyl-n-hexyl-phosphine oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of phosphonic acids.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like alkyl halides or aryl halides under basic conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Tertiary phosphines.

Substitution: Various phosphine derivatives depending on the nucleophile used.

科学的研究の応用

Disec-butyl-n-hexyl-phosphine oxide has several applications in scientific research:

作用機序

The mechanism of action of disec-butyl-n-hexyl-phosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .

類似化合物との比較

Comparison with Similar Compounds

The evidence includes two marginally relevant compounds:

(i) Diethyl Phosphite (C.A.S. #762–04–9)

- Synonyms: Diethoxyphosphine oxide, diethyl acid phosphite .

- Applications : Used as a reducing agent, intermediate in pesticide synthesis, or flame retardant.

(ii) N,N-Diethylethanolamine (C.A.S. #100–37–8)

- Structure: 2-(Diethylamino)ethanol, an ethanolamine derivative.

- Synonyms: Diethylaminoethanol, 2-(Diethylamino)ethyl alcohol .

- Applications : Surfactant precursor, corrosion inhibitor, or pharmaceutical intermediate.

Key Differences from Disec-butyl-n-hexyl-phosphine Oxide

Structural Class: Disec-butyl-n-hexyl-phosphine oxide is a tertiary phosphine oxide (R₃P=O), while diethyl phosphite is a phosphite ester (P-centered acid ester) and N,N-Diethylethanolamine is an amino alcohol. Phosphine oxides have distinct electronic properties (e.g., strong P=O dipole) compared to phosphites or ethanolamines.

Functional Roles: Phosphine oxides often act as ligands or extractants due to their electron-donating P=O group, whereas phosphite esters are reductants, and ethanolamines are bases or surfactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。